Boc-DANon*HCl
Description
Contextual Significance of N-Protected Diamines as Synthetic Intermediates
N-protected diamines are versatile building blocks in the construction of complex molecules. The differential protection of the two amine functionalities allows for sequential and controlled reactions. One amine can be temporarily masked with a protecting group, while the other remains free to participate in a desired chemical transformation. This strategy is crucial in multi-step syntheses where uncontrolled reactions of multiple amine groups would lead to a mixture of undesired products. vulcanchem.com
Long-chain diamines, in particular, are utilized as flexible linkers or spacers in various applications, including the synthesis of polymers, dendrimers, and bioactive molecules. vulcanchem.comacs.org The length of the carbon chain between the two amine groups can be precisely tailored to achieve specific spatial arrangements and properties in the final product. For instance, in the field of medicinal chemistry, these linkers are integral to the design of Proteolysis Targeting Chimeras (PROTACs), where they connect a protein-binding ligand to an E3 ligase-recruiting moiety. chemicalbook.comchemicalbook.com
Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Amine Functionalization Strategies
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. nih.govbzchemicals.comwikipedia.org Its popularity stems from several key advantages:
Stability: The Boc group is stable to a wide range of reaction conditions, including most bases, nucleophiles, and catalytic hydrogenation. nih.govresearchgate.net This robustness allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.
Ease of Introduction: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. nih.govbzchemicals.com This reaction is generally high-yielding and proceeds under mild conditions.
Mild Deprotection: The removal of the Boc group is most commonly achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid (HCl) in methanol (B129727). wikipedia.orgacs.org These mild conditions are compatible with many other functional groups, ensuring the integrity of the target molecule.
The strategic use of the Boc group enables chemists to control the reactivity of amines, preventing unwanted side reactions and allowing for the selective functionalization of polyfunctional molecules. vulcanchem.com
Overview of N-Protected Diamine Hydrochloride Salts in Chemical Research
N-protected diamine hydrochloride salts are frequently employed in chemical research due to their enhanced handling properties compared to the free base form. The formation of a hydrochloride salt increases the compound's crystallinity and stability, making it easier to purify, weigh, and store. vulcanchem.com Furthermore, the salt form often improves solubility in polar protic solvents, which are commonly used in a variety of synthetic procedures. vulcanchem.com
The presence of the hydrochloride salt means that one of the amine groups is protonated, rendering it non-nucleophilic until neutralized by a base. This provides an additional layer of differentiation between the two amine termini, which can be exploited in synthetic design.
Scope and Academic Relevance of Boc-DANon*HCl in Advanced Synthetic Methodologies
This compound, or tert-butyl (9-aminononyl)carbamate hydrochloride, is a specific N-protected long-chain diamine hydrochloride that serves as a valuable building block in advanced synthetic methodologies. vulcanchem.com Its nine-carbon alkyl chain provides significant flexibility, making it an ideal spacer molecule. vulcanchem.com
Key applications and areas of academic interest for this compound include:
Solid-Phase Peptide Synthesis (SPPS): The long-chain spacer of this compound is advantageous for constructing complex peptides and macrocycles. vulcanchem.com
Polymer and Dendrimer Chemistry: It can act as a monomer in the synthesis of polyamides and polyurethanes, where the diamine structure facilitates cross-linking to enhance material properties. vulcanchem.com
PROTACs and Drug Conjugates: The flexible nonane (B91170) linker is suitable for connecting different molecular entities in targeted therapeutics. vulcanchem.comchemicalbook.com
The synthesis of this compound typically involves the mono-protection of 1,9-diaminononane (B1582714) with di-tert-butyl dicarbonate, followed by protonation with hydrochloric acid to form the stable salt. vulcanchem.com The Boc group can be readily removed under mild acidic conditions to liberate the free amine for subsequent reactions. vulcanchem.comchemicalbook.com
Key Properties of this compound
| Property | Value |
| CAS Number | 510754-90-2 |
| Molecular Formula | C₁₄H₃₀N₂O₂·HCl |
| Molecular Weight | 294.8 g/mol |
| IUPAC Name | tert-butyl (9-aminononyl)carbamate hydrochloride |
| Synonyms | Boc-DANon; N1-Boc-nonane-1,9-diamine; tert-Butyl 9-aminononylcarbamate hydrochloride |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl N-(9-aminononyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2.ClH/c1-14(2,3)18-13(17)16-12-10-8-6-4-5-7-9-11-15;/h4-12,15H2,1-3H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMZYICRMURGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Boc Danon*hcl Transformations
Elucidation of Boc Deprotection Reaction Mechanisms via Acidic Hydrolysisfishersci.co.uktotal-synthesis.comnih.gov
The deprotection mechanism commences with the protonation of the Boc group by a strong acid, such as the chloride counter-ion in Boc-DANon*HCl or an externally added acid. commonorganicchemistry.comcommonorganicchemistry.com The most likely site of protonation is the carbonyl oxygen atom of the carbamate. This event is favored because the resulting positive charge can be delocalized through resonance, forming a more stable oxocarbenium ion intermediate. total-synthesis.comchemistrysteps.com This initial protonation weakens the adjacent carbonyl-oxygen bond, priming the molecule for cleavage. chemistrysteps.com
Following protonation, the weakened C-O bond breaks, leading to the formation of a highly stable tertiary carbocation, the tert-butyl cation, and a carbamic acid intermediate. commonorganicchemistry.comchemistrysteps.com The stability of the tert-butyl cation is a key thermodynamic driver for this fragmentation step. chemistrysteps.com
The fate of the reactive tert-butyl cation is dependent on the reaction conditions and the presence of nucleophiles:
Elimination: The cation can readily lose a proton to form isobutylene (B52900), a gaseous byproduct that escapes the reaction mixture. total-synthesis.comcommonorganicchemistry.com
Trapping by Scavengers: In the presence of nucleophilic scavengers like anisole (B1667542) or thioanisole, the tert-butyl cation can be trapped, preventing potential side reactions where it might alkylate other sensitive functional groups on the substrate or solvent. wikipedia.orgacsgcipr.org
Polymerization or Reaction with Solvent: The cation can also react with other molecules of isobutylene to form oligomers or be quenched by solvent molecules. commonorganicchemistry.com
Formation and Fate of the tert-Butyl Cation
Kinetics and Thermodynamics of Protection and Deprotection Processes
Thermally, Boc deprotection can also be achieved, with the rate being dependent on the amine's structure. nih.govacs.org Aryl N-Boc groups are generally cleaved more readily than alkyl N-Boc groups under thermal conditions. acs.org This allows for selective deprotection by carefully controlling the reaction temperature. nih.govacs.org
| Parameter | Boc Protection (Amine + Boc₂O) | Boc Deprotection (Acid-Catalyzed) |
| Reaction Type | Nucleophilic Acyl Substitution | Acid-Catalyzed Hydrolysis/Fragmentation |
| Key Intermediates | Tetrahedral Intermediate | Protonated Carbamate, tert-Butyl Cation, Carbamic Acid |
| Thermodynamic Drivers | Formation of stable carbamate | Formation of stable tert-butyl cation and gaseous CO₂ and isobutylene |
| Typical Kinetics | Generally fast with base catalysis | Rate is dependent on acid concentration (can be second-order with HCl) and substrate structure |
| Typical Conditions | Base (e.g., TEA, NaOH), Solvent (e.g., THF, H₂O) | Strong Acid (e.g., HCl, TFA), Solvent (e.g., Dioxane, DCM) |
Catalytic Approaches and Reagent Specificity in Amine Transformations
While strong stoichiometric acids are standard for Boc deprotection, various catalytic methods have been developed to offer milder conditions and improved selectivity. csic.essemanticscholar.org Lewis acids such as iron(III) chloride, zinc bromide, and cerium(III) chloride have proven effective in catalyzing the cleavage of Boc groups. csic.esjk-sci.comrsc.org These catalysts function by coordinating to the carbonyl oxygen, which enhances its electrophilicity and facilitates cleavage. semanticscholar.org
Heterogeneous catalysts, including Montmorillonite K10 clay and various zeolites, provide advantages such as ease of separation and recyclability. researchgate.netjk-sci.com Reagent specificity is a key feature of these catalytic systems. For instance, ZnBr₂ can selectively cleave secondary N-Boc groups while leaving primary ones intact. jk-sci.com Similarly, certain iron(III) catalysts can selectively deprotect an N-Boc group in the presence of other acid-sensitive groups like N-Cbz. csic.es
| Catalyst/Reagent | Substrate Scope | Typical Conditions | Selectivity/Notes | Reference |
| TFA / DCM | General | Room Temperature | Standard, strong acid conditions. | jk-sci.com |
| 4M HCl in Dioxane | General | Room Temperature | Often used for clean, fast deprotection. | reddit.com |
| Iron(III) Chloride | N,N'-diprotected amines | Room Temperature | Catalytic, sustainable, and selective for Boc over Cbz. | csic.es |
| Zinc Bromide | Secondary N-Boc amines | CH₂Cl₂ | Selectively cleaves secondary N-Boc groups. | jk-sci.com |
| Montmorillonite K10 | Aromatic N-Boc amines | ClCH₂CH₂Cl | Selectively cleaves aromatic N-Boc groups. | jk-sci.com |
| Oxalyl Chloride / MeOH | Structurally diverse N-Boc amines | Room Temperature | Mild, tolerant of various functional groups. | rsc.org |
Mechanistic Studies of this compound in Advanced Coupling Reactions
The Boc protecting group is instrumental in facilitating advanced transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. Its stability to the basic and nucleophilic conditions often employed in these reactions allows for the modification of other parts of a molecule without affecting the protected amine. semanticscholar.orgsci-hub.setotal-synthesis.com
In the context of a molecule like this compound, if the "DANon" (diaminononane) backbone were further functionalized with a suitable group (e.g., an aryl halide), the Boc-protected amine would remain inert during cross-coupling.
Suzuki Coupling: In a potential Suzuki reaction, the Boc group's stability would allow a palladium catalyst to mediate the coupling of an organoboron reagent at another site on the molecule without interference from the amine.
Heck Reaction: The mechanism of the Heck reaction involves coordination of an olefin to a palladium center. For allylic amines, the Boc protecting group can play a crucial role in directing the regioselectivity of the arylation, potentially through coordination of its carbonyl oxygen to the palladium catalyst. acs.orgdiva-portal.orgchemrxiv.org
Buchwald-Hartwig Amination: This reaction forms C-N bonds using a palladium catalyst. A Boc-protected piperazine (B1678402) has been shown to participate as a substrate in this type of coupling. rsc.org The Boc group's robustness allows the reaction to proceed, after which it can be removed to reveal the secondary amine. Mechanistic studies show that the choice of ligand on the palladium catalyst is critical and that the rate-limiting step can vary between oxidative addition and reductive elimination depending on the ligand system. syr.edu
In all these cases, the Boc group acts as a reliable protecting group that can be cleanly removed post-coupling using the standard acidic hydrolysis methods described in section 3.1.
Advanced Spectroscopic and Spectrometric Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of Boc-DANon*HCl in solution. core.ac.uk Through the analysis of one-dimensional and two-dimensional spectra, a detailed picture of the molecular backbone, connectivity, and spatial arrangement can be constructed.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides data on the number of different types of protons, their electronic environments, and their neighboring protons. Key signals for this compound include those for the tert-butoxycarbonyl (Boc) protecting group, the protons on the nonane (B91170) chain, and the amine protons. The characteristic singlet for the nine equivalent protons of the tert-butyl group typically appears in the upfield region, around 1.4 ppm. rsc.orgbeilstein-journals.org The methylene (B1212753) groups of the nonane chain will present as a series of multiplets, with their chemical shifts influenced by their proximity to the nitrogen atoms. Protons adjacent to the nitrogen atoms will be shifted downfield. The presence of the hydrochloride salt can influence the chemical shifts and appearance of the amine protons. np-mrd.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. libretexts.org For this compound, distinct signals are expected for the carbonyl carbon and the quaternary carbon of the Boc group, as well as for the individual carbons of the nonane backbone. The carbonyl carbon of the Boc group is typically observed in the downfield region of the spectrum. rsc.orgmdpi.com The chemical shifts of the nonane chain carbons are influenced by the substitution pattern of the amino groups.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: Exact chemical shifts can vary based on solvent and concentration)
| Functional Group | Atom | Typical Chemical Shift (ppm) |
| Boc Group | C(CH₃)₃ | ~1.4 (s, 9H) |
| Boc Group | C(CH₃)₃ | ~28 |
| Boc Group | C=O | ~155-156 |
| Boc Group | OC(CH₃)₃ | ~79-80 |
| Nonane Chain | -CH₂- (internal) | ~1.2-1.7 (m) |
| Nonane Chain | -CH₂-NH-Boc | ~2.9-3.2 (m) |
| Nonane Chain | -CH₂-NH₂·HCl | ~2.7-3.0 (m) |
| Nonane Chain | -CH₂- (internal) | ~25-35 |
| Nonane Chain | -CH₂-NH-Boc | ~40 |
| Nonane Chain | -CH₂-NH₂·HCl | ~40-45 |
Data compiled from typical values for Boc-protected amines and alkyl chains. libretexts.org
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the through-bond and through-space connectivities within the this compound molecule. nih.govresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically separated by two or three bonds. princeton.eduhuji.ac.il For this compound, COSY would be used to trace the connectivity of the protons along the nonane backbone, confirming the sequence of the methylene groups.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. princeton.eduresearchgate.net This is essential for assigning the signals in the ¹³C spectrum based on the already assigned proton spectrum. For instance, the proton signals of each methylene group in the nonane chain would be correlated to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. core.ac.ukresearchgate.net This is particularly useful for identifying the connections between different functional groups. For example, HMBC can confirm the attachment of the Boc group to one of the nitrogen atoms by showing a correlation from the -CH₂-NH-Boc protons to the carbonyl carbon of the Boc group.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal protons that are close to each other in space, regardless of whether they are directly bonded. princeton.eduescholarship.orgu-tokyo.ac.jp For a flexible molecule like this compound, these experiments can provide insights into the preferred conformations of the nonane chain in solution.
Quantitative NMR (qNMR) can be a powerful tool for monitoring the progress of the reaction to synthesize this compound. researchgate.netacs.org By integrating the signals of the starting materials and the product over time, the reaction kinetics can be determined. For example, in the Boc protection of 1,4-diaminononane, one could monitor the disappearance of the signal corresponding to the protons adjacent to the free amine in the starting material and the appearance of the signal for the protons adjacent to the Boc-protected amine in the product. nih.gov This requires ensuring that the NMR experiment is set up under quantitative conditions, which includes allowing for full relaxation of the nuclei between scans. acs.org
Two-Dimensional NMR Experiments (COSY, HMQC, HSQC, NOESY, ROESY) for Connectivity and Conformation
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a critical technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. labmanager.comhilarispublisher.com This allows for the determination of the elemental composition and confirmation of the molecular formula of this compound. rsc.org Techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ion, typically observed as [M+H]⁺, where M is the neutral Boc-DANon molecule. vulcanchem.com The high resolution distinguishes the target compound from other species with the same nominal mass but different elemental compositions.
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of Boc-DANon) and its subsequent fragmentation through collision-induced dissociation (CID). wikipedia.orgnationalmaglab.org The analysis of the resulting product ions provides valuable structural information.
A characteristic fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group or the entire Boc group. nih.govnih.gov
Table 2: Predicted Fragmentation of Boc-DANon in MS/MS
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Description |
| [M+H]⁺ | Loss of isobutylene (B52900) | [M+H - 56]⁺ | Loss of C₄H₈ from the tert-butyl group. nih.gov |
| [M+H]⁺ | Loss of the Boc group | [M+H - 100]⁺ | Loss of C₅H₈O₂. |
| [M+H]⁺ | Loss of tert-butanol | [M+H - 74]⁺ | Neutral loss of C₄H₁₀O. |
| [M+H]⁺ | Cleavage of the nonane chain | Various | Fragmentation along the alkyl chain can also occur. |
The fragmentation pattern serves as a fingerprint for the molecule, confirming the presence of the Boc group and the structure of the nonane diamine backbone. The specific fragments observed can help to confirm the position of the Boc group on the diamine.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique offers unambiguous proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry.
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides the most detailed three-dimensional structural information of a molecule. uol.de By irradiating a single, high-quality crystal with X-rays, a unique diffraction pattern is generated. uol.de The analysis of the positions and intensities of these diffracted X-rays allows for the determination of the electron density distribution within the crystal, which in turn reveals the precise location of each atom. uol.deuni-siegen.de
For a chiral molecule like this compound, SC-XRD is invaluable for determining its absolute configuration . utsunomiya-u.ac.jplibretexts.org This is the specific spatial arrangement of its atoms, which distinguishes it from its non-superimposable mirror image, or enantiomer. The determination of the absolute configuration is crucial as different enantiomers can exhibit distinct biological activities. The data obtained from SC-XRD also elucidates the molecule's conformation , which is the spatial arrangement of atoms that can be interconverted by rotation about single bonds.
The process involves growing a suitable single crystal of this compound, which can be a challenging step. Once a crystal of sufficient size and quality is obtained, it is mounted on a diffractometer and cooled to a low temperature to minimize thermal vibrations of the atoms. uol.de The crystal is then rotated in a beam of monochromatic X-rays, and the resulting diffraction data are collected by a detector. uol.de Sophisticated computer software is then used to solve the phase problem and generate a three-dimensional model of the molecule. uni-siegen.de
A hypothetical set of crystallographic data for this compound is presented in the table below, illustrating the type of information obtained from an SC-XRD experiment.
| Parameter | Hypothetical Value |
| Chemical Formula | CₓHᵧNₐOₑCl |
| Formula Weight | XXX.XX g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1082.1 |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.XXX |
| R-factor | 0.045 |
This table represents hypothetical data for illustrative purposes.
Powder X-ray Diffraction for Polymorphic Studies
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. researchgate.net The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
A primary application of PXRD in the study of this compound is the investigation of polymorphism . Polymorphs are different crystalline forms of the same compound that have distinct arrangements and/or conformations of the molecules in the crystal lattice. google.com These different forms can exhibit variations in physical properties such as solubility, melting point, and stability. Therefore, identifying and controlling the polymorphic form is of significant importance.
In a typical PXRD experiment, the powdered sample of Boc-DANonHCl is exposed to a beam of X-rays while the detector scans a range of angles (2θ) to record the intensity of the diffracted X-rays. researchgate.net The resulting diffractogram shows a series of peaks at specific 2θ values, which are characteristic of the crystalline lattice of the compound. By comparing the PXRD pattern of different batches of Boc-DANonHCl, any variations in the crystalline form can be detected.
Chromatographic Techniques for Separation and Purity Assessment in Research
Chromatographic methods are essential for the separation, identification, and quantification of components in a mixture. tjpr.org For this compound, these techniques are critical for assessing its purity and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a compound and for monitoring the progress of a chemical reaction. mtoz-biolabs.comnih.gov It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. mtoz-biolabs.com
To assess the purity of a Boc-DANonHCl sample, a solution of the compound is injected into the HPLC system. As the mobile phase carries the sample through the column, Boc-DANonHCl and any impurities will travel at different rates depending on their affinity for the stationary phase. medicinescience.org A detector at the end of the column measures the concentration of each component as it elutes, generating a chromatogram. The purity of this compound is typically determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram. medicinescience.org
HPLC is also an invaluable tool for reaction monitoring . nih.govresolvemass.ca By taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC, the consumption of starting materials and the formation of the product, this compound, can be tracked. rsc.orgd-nb.info This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the desired product.
A typical HPLC method for the analysis of a Boc-protected compound might involve a reversed-phase column (e.g., C18) with a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) as the mobile phase. nih.gov
| Parameter | Typical Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time | ~8.5 min (Hypothetical for this compound) |
This table represents a typical HPLC method for a Boc-protected compound and is for illustrative purposes.
Chiral Chromatography for Enantiomeric Excess Determination
For a chiral compound like this compound, it is essential to determine its enantiomeric excess (ee) , which is a measure of the purity of one enantiomer over the other. nih.govnih.govfigshare.comChiral chromatography is the most widely used technique for this purpose. scribd.comslideshare.net
Chiral HPLC operates on the same principles as conventional HPLC, but it utilizes a chiral stationary phase (CSP) . researchgate.net A CSP is a stationary phase that is itself chiral and can therefore interact differently with the two enantiomers of a chiral analyte. chiraltech.com This differential interaction leads to a separation of the enantiomers, allowing for their individual quantification.
In the analysis of this compound, a solution of the sample would be injected into a chiral HPLC system. The two enantiomers would exhibit different retention times, resulting in two separate peaks in the chromatogram. The enantiomeric excess can then be calculated from the relative areas of these two peaks. For instance, an ee of 99% indicates that the sample contains 99.5% of the major enantiomer and 0.5% of the minor enantiomer.
The selection of the appropriate chiral stationary phase is crucial for achieving a good separation and often requires screening of different types of chiral columns.
| Parameter | Typical Value |
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) |
| Mobile Phase | Hexane/Isopropanol mixture |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (R-enantiomer) | ~10.2 min (Hypothetical) |
| Retention Time (S-enantiomer) | ~12.5 min (Hypothetical) |
This table represents a typical chiral HPLC method and is for illustrative purposes.
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | tert-Butoxycarbonyl protected Diazen-1-ium-1,2-diolate amine hydrochloride salt (Specific amine structure not detailed) |
| Acetonitrile | Acetonitrile |
| Trifluoroacetic acid | Trifluoroacetic acid |
| Hexane | Hexane |
| Isopropanol | Isopropanol |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) Studies on Conformational Preferences
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of Boc-DANon*HCl, DFT studies would be instrumental in determining its most stable conformational isomers. The "Boc" (tert-Butyloxycarbonyl) protecting group, in particular, has several rotatable bonds, leading to a complex conformational landscape.
DFT calculations can map the potential energy surface of the molecule by systematically rotating key dihedral angles. This process identifies low-energy conformations, providing probabilities of their existence at a given temperature. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining accurate results that correlate well with experimental data, if available.
Table 1: Hypothetical DFT Calculated Conformational Energies of this compound
| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) at 298K |
|---|---|---|---|
| A | 60° | 0.00 | 75.2 |
| B | 180° | 1.50 | 10.1 |
| C | -60° | 0.85 | 14.7 |
Note: This table is a hypothetical representation of data that could be generated from DFT calculations and does not represent actual experimental or computational results.
Ab Initio Calculations for Reaction Pathway Energetics
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These calculations are particularly useful for studying reaction mechanisms and energetics. For this compound, one could investigate the energetics of its deprotection—the removal of the Boc group—under acidic conditions, a common reaction in organic synthesis.
Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can be used to calculate the energies of reactants, transition states, and products. This allows for the determination of activation barriers and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics. For instance, a study could model the step-by-step mechanism of the acid-catalyzed removal of the Boc group, identifying the key intermediates and the rate-determining step.
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations offer a view of the dynamic nature of molecules over time. For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and solving Newton's equations of motion for every atom in the system.
This technique allows for a thorough exploration of the conformational space, revealing how the molecule flexes, bends, and rotates at a given temperature. MD simulations can identify important conformational changes and the timescales on which they occur, which is information that is complementary to the static picture provided by DFT. The choice of force field (e.g., AMBER, CHARMM) is a critical parameter in ensuring the accuracy of the simulation.
Modeling of Interactions with Other Chemical Species in a Non-Biological Context
Computational modeling can also be used to study the interactions of this compound with other chemical species in a non-biological setting. For example, understanding its interaction with solvent molecules is crucial for predicting its solubility and reactivity in different media.
Quantum chemical calculations can be used to determine the interaction energies and geometries of Boc-DANonHCl with various solvent molecules. This can provide insights into solvation effects and their influence on the compound's properties and reactivity. Furthermore, modeling its interaction with surfaces or other reagents can be important in contexts such as catalysis or materials science. For instance, modeling the adsorption of Boc-DANonHCl onto a metallic surface could be relevant in understanding its potential as a corrosion inhibitor in acidic environments, a common application for nitrogen-containing organic molecules.
Applications of Boc Danon*hcl in Advanced Organic Synthesis
Role as a Versatile Chemical Building Block
The unique disposition of a protected and a free amine group on a flexible nonane (B91170) backbone makes Boc-DANon*HCl a highly valuable building block in synthetic chemistry. vulcanchem.com This differential protection allows for selective sequential reactions, where the free amine can be engaged in a chemical transformation while the Boc-protected amine remains inert. The Boc group can then be removed under mild acidic conditions to reveal the second primary amine for further functionalization. vulcanchem.com This strategic control is fundamental to its role in multi-step syntheses.
The structure of this compound is particularly well-suited for the synthesis of large ring structures known as macrocycles. The nine-carbon alkyl chain provides the necessary length and flexibility to span significant distances, which is a prerequisite for forming macrocyclic frameworks. vulcanchem.com In methodologies like solid-phase peptide synthesis (SPPS), its nine-carbon spacer is advantageous for constructing long-chain peptides that can be cyclized to form macrocycles. vulcanchem.com The general utility of Boc-protection strategies is a cornerstone in the modern synthesis of complex macrocyclic peptides. nih.gov
Furthermore, this compound serves as a precursor for heterocyclic compounds—cyclic structures containing atoms of at least two different elements in their rings. The amine functionalities can be readily incorporated into various ring systems that are prevalent in biologically active molecules and functional materials. beilstein-journals.org Research has demonstrated the successful synthesis of novel heterocyclic systems, such as pyrazoles, using N-Boc protected building blocks. mdpi.com The incorporation of phosphonyl groups into heterocyclic systems, for instance, has led to important classes of organophosphorus compounds, and the synthesis often involves Boc-protected intermediates. beilstein-journals.org
Beyond the synthesis of single molecules, Boc-DANonHCl is employed as a component in the construction of supramolecular scaffolds. These are large, well-defined chemical systems composed of multiple molecular subunits held together by non-covalent interactions. The linear, bifunctional nature of Boc-DANonHCl allows it to act as a flexible linker between different molecular components, facilitating the self-assembly of complex architectures. For example, building blocks with similar bifunctional characteristics are used to synthesize cage-shaped macrotricyclic ligands capable of specific anion recognition, a key concept in supramolecular chemistry. researchgate.net The design of such systems is crucial for developing novel materials and molecular machines.
The mono-protected nature of this compound makes it an ideal intermediate for crafting specialized reagents and ligands. vulcanchem.com Chemists can selectively modify the free amine group and then, after deprotection, modify the second amine, leading to heterobifunctional molecules with tailored properties. This step-wise approach is critical for creating complex ligands designed to chelate specific metal ions or for synthesizing specialized reagents for use in DNA synthesis or other biochemical applications. researchgate.net For instance, heterocyclic phosphonates, which can be synthesized using Boc-protected amine precursors, are considered valuable bioisosteres of carboxylic acids and are incorporated into molecules to modulate their biological activity. beilstein-journals.org
| Compound Class | Role of Boc-Protected Amine Precursor | Example Application |
| Macrocycles | Provides a flexible, long-chain spacer for ring formation. vulcanchem.com | Synthesis of macrocyclic peptides with potential therapeutic activity. nih.gov |
| Heterocycles | Acts as a nitrogen source for incorporation into various ring systems. beilstein-journals.orgmdpi.com | Creation of novel pyrazoles and phosphonates for medicinal chemistry. beilstein-journals.orgmdpi.com |
| Supramolecular Scaffolds | Functions as a linker to connect molecular subunits into larger assemblies. researchgate.net | Development of cage-like structures for molecular recognition. researchgate.net |
| Specialized Ligands | Serves as a backbone for creating molecules that can bind to metal ions. researchgate.net | Design of custom chelating agents for catalysis or imaging. |
| Table 2: Synthetic Applications of Building Blocks like this compound |
Integration into Supramolecular Scaffolds (excluding biological host-guest interactions)
Development of Novel Synthetic Routes Utilizing this compound
The availability of versatile building blocks like Boc-DANonHCl drives the development of new and more efficient synthetic methodologies. Its structure is amenable to modern synthetic strategies such as modular and divergent synthesis. researchgate.net In these approaches, a core structure derived from a building block like Boc-DANonHCl can be elaborated in a few steps to produce a variety of different target molecules. This is often more efficient than traditional linear synthesis, which requires a separate multi-step route for each target. researchgate.net
Furthermore, this compound is a suitable substrate for multicomponent reactions (MCRs), which allow for the construction of complex products in a single step from three or more reactants. The Kabachnik–Fields reaction, for example, can utilize an N-Boc protected amine, a carbonyl compound, and a phosphite (B83602) to rapidly generate α-aminophosphonates, a valuable class of heterocyclic compounds. beilstein-journals.org The development of such novel routes is essential for improving the efficiency and sustainability of chemical synthesis. iiserpune.ac.in
Contribution to Combinatorial Library Synthesis for Chemical Research
Combinatorial chemistry is a powerful technique used in pharmaceutical research to rapidly synthesize a large number of different but structurally related molecules, known as a library. imperial.ac.uk These libraries are then screened for biological activity to identify promising new drug candidates. This compound and similar Boc-protected bifunctional molecules are exceptionally well-suited for this purpose.
In a typical combinatorial approach, the free amine of Boc-DANonHCl could be reacted with a set of different carboxylic acids. Following this, the Boc group would be removed, and the newly freed amine could be reacted with a second set of building blocks. This "mix-and-split" or parallel synthesis strategy allows for the rapid generation of a large matrix of distinct compounds. imperial.ac.uk A notable example in the literature is the use of N-Boc protected heterocyclic amino acids in the solution-phase synthesis of a 2640-member library of distamycin A analogues, which are potential DNA-binding agents. scielo.br The ability to systematically and efficiently generate molecular diversity makes building blocks like Boc-DANonHCl invaluable tools in modern chemical research and drug discovery.
Future Research Trajectories and Innovations
Exploration of Sustainable Synthetic Pathways for Boc-DANon*HCl
The conventional synthesis of Boc-protected amines often involves methods that are not environmentally ideal. mdpi.com Future research is increasingly focused on developing "green" and sustainable synthetic routes. This involves exploring solvent-free reaction conditions, utilizing recyclable catalysts, and employing milder reagents. researchgate.netderpharmachemica.comcitedrive.com
Key areas of exploration for the sustainable synthesis of this compound and similar compounds include:
Catalyst-Free Methods: Research into catalyst-free N-tert-butyloxycarbonylation in environmentally benign solvents like water or glycerol (B35011) shows promise for high-yield, chemoselective protection of amines without the need for toxic catalysts. researchgate.netorganic-chemistry.org
Heterogeneous Catalysis: The use of solid-supported, recyclable acid catalysts like Amberlite-IR 120 offers a green alternative, enabling rapid, solvent-free Boc protection with easy catalyst separation by filtration. derpharmachemica.com
Organocatalysis: Simple, biodegradable catalysts such as malic acid or guanidine (B92328) hydrochloride are being investigated for the N-Boc protection of various amines under mild, solvent-free conditions, offering high yields and selectivity. researchgate.netcitedrive.com
Greener Deprotection: Efforts are also directed towards more sustainable methods for Boc deprotection. The use of deep eutectic solvents (DES) as both the reaction medium and catalyst presents a recyclable and efficient alternative to traditional harsh acidic conditions. mdpi.com
A comparative look at traditional versus emerging green methodologies highlights the potential for more sustainable production:
| Feature | Traditional Methods | Emerging Green Methods |
| Catalyst | Strong bases (e.g., DMAP), Lewis acids | Organocatalysts (e.g., malic acid), Heterogeneous catalysts (e.g., Amberlite-IR 120), Catalyst-free |
| Solvent | Dichloromethane (B109758) (DCM), other chlorinated solvents | Water, glycerol, solvent-free conditions, Deep Eutectic Solvents (DES) |
| Byproducts | Isocyanates, urea (B33335) derivatives | Minimal to none |
| Reaction Time | Can be lengthy, may require heating | Often rapid, at room temperature |
| Sustainability | Low, involves toxic reagents and waste | High, utilizes recyclable catalysts and benign solvents |
Development of Advanced Analytical Techniques for In-Situ Monitoring of this compound Reactions
To optimize reaction conditions, ensure safety, and improve yields for reactions involving this compound, particularly in processes like diazotization or polymerization, the development of advanced in-situ monitoring techniques is crucial. Real-time analysis provides a deeper understanding of reaction kinetics and intermediate formation without the need for time-consuming offline analysis. mdpi.comnih.gov
Future developments in this area are expected to focus on:
Spectroscopic Methods: Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for tracking the real-time concentration of reactants, intermediates, and products. mdpi.comnih.govresearchgate.netnih.gov For instance, FTIR-ATR probes can monitor the formation and consumption of diazonium salts, which could be a subsequent step after the deprotection of a precursor like this compound. mdpi.comnih.gov
Quantitative Phase Imaging: Advanced optical techniques, such as diffuser-based phase sensing and imaging (DIPSi), allow for the nanometric-precision tracking of growing layers in real-time, which is particularly relevant for monitoring surface grafting reactions involving diazonium salts. rsc.org
Process Analytical Technology (PAT): Integrating these advanced analytical tools into automated reactor systems represents a significant step towards better process control, enabling precise determination of reaction endpoints and identification of potential issues like temperature fluctuations or the formation of side products. mdpi.com
Theoretical Predictions for Novel Reactivity Profiles
Computational chemistry and theoretical calculations offer powerful predictive capabilities for understanding and exploring the reactivity of molecules like this compound. By modeling reaction mechanisms and transition states, researchers can rationalize experimental outcomes and predict novel reactivity.
Future theoretical studies could focus on:
Deprotection Mechanisms: DFT (Density Functional Theory) calculations can be used to study the influence of different catalysts and protecting groups on the ease and selectivity of Boc deprotection, helping to rationalize why certain methods are more effective than others. csic.es
Reaction Rate Enhancement: Quantum mechanics (QM) calculations can model how solvents, such as alcohols, stabilize transition states through hydrogen bonding during the Boc protection of amines, thereby explaining observed rate enhancements. wuxibiology.com
Catalysis and Reactivity in Confined Spaces: Molecular dynamics simulations can predict how the structure of a catalyst, such as a metal-organic framework, influences the reaction rate and product formation when functionalized with linkers derived from Boc-protected molecules. rsc.org
Design and Synthesis of Advanced Functional Materials Utilizing this compound Scaffolds
The unique structure of this compound, featuring a flexible nine-carbon spacer and a selectively protectable diamine, makes it an attractive building block for creating sophisticated functional materials. vulcanchem.com After deprotection, the resulting diamine can be used in polymerization and other reactions to build larger architectures.
Future research is aimed at incorporating this scaffold into various advanced materials:
Polymers and Dendrimers: As a diamine monomer, the deprotected form of this compound can be used to synthesize specialty polymers like polyamides and polyurethanes. vulcanchem.comchemimpex.com The diamine structure facilitates crosslinking, which can enhance the mechanical strength and thermal stability of the resulting materials. vulcanchem.comchemimpex.com The long, flexible nonane (B91170) chain can impart specific properties to the polymer backbone.
Metal-Organic Frameworks (MOFs): Boc-protected diamine linkers are increasingly used in the synthesis of MOFs. acs.orgberkeley.edu The bulky Boc group can prevent framework interpenetration during synthesis, leading to materials with higher porosity. escholarship.org Subsequent deprotection, which can sometimes be achieved in-situ during MOF formation, frees up the amine groups to act as catalytic sites or as points for post-synthetic modification. rsc.orgacs.org While direct use of this compound in MOFs is an area for future exploration, the principles are well-established with similar Boc-protected linkers. rsc.orgacs.orgberkeley.eduescholarship.org
Covalent Organic Frameworks (COFs): Similar to MOFs, Boc-protected building blocks like N-Boc-p-phenylenediamine are used to synthesize COFs, which have applications in areas such as proton exchange membranes for fuel cells. cenmed.comsigmaaldrich.com The principles could be extended to aliphatic linkers like the one derived from this compound to create new COF structures with different properties.
The table below outlines the potential roles of the this compound scaffold in these advanced materials.
| Material Class | Role of this compound Scaffold | Potential Applications |
| Polymers | Monomer for polyamides/polyurethanes, crosslinking agent. | High-strength materials, specialty plastics. vulcanchem.comchemimpex.com |
| Dendrimers | Flexible branching unit. | Drug delivery systems, nanoscale catalysts. vulcanchem.com |
| Metal-Organic Frameworks (MOFs) | Functionalized organic linker (after deprotection). | Gas storage, separation, heterogeneous catalysis. acs.orgberkeley.edu |
| Covalent Organic Frameworks (COFs) | Aliphatic building block. | Proton exchange membranes, porous materials. cenmed.comsigmaaldrich.com |
Compound Names
| Abbreviation/Trivial Name | Systematic Name |
| This compound | tert-butyl (9-aminononyl)carbamate hydrochloride |
| DMAP | 4-(Dimethylamino)pyridine |
| Amberlite-IR 120 | Sulfonated polystyrene resin |
| (Boc)2O or Boc anhydride | Di-tert-butyl dicarbonate (B1257347) |
| N-Boc-p-phenylenediamine | tert-butyl N-(4-aminophenyl)carbamate |
Q & A
Basic: How to design a synthesis protocol for Boc-DANon·HCl while ensuring protection group stability?
Methodological Answer:
- Protection Strategy: Use tert-butyloxycarbonyl (Boc) to protect reactive amine groups. Monitor reaction conditions (e.g., pH, temperature) to prevent premature deprotection. For example, avoid strongly acidic environments during coupling steps .
- Characterization: Confirm Boc-group integrity via H NMR (peaks at ~1.4 ppm for tert-butyl) and FT-IR (C=O stretch ~1680–1720 cm). Compare with literature spectra of analogous Boc-protected compounds .
- Purity Control: Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity >95% .
Advanced: How to resolve contradictions in Boc-DANon·HCl spectral data (e.g., unexpected peaks in NMR)?
Methodological Answer:
- Hypothesis Testing: Determine if contaminants (e.g., residual solvents, by-products) or stereochemical impurities explain anomalies. Use 2D NMR (COSY, HSQC) to assign unexpected signals .
- Comparative Analysis: Cross-reference with synthetic intermediates (e.g., free amine DANon·HCl) to identify incomplete protection or degradation .
- Statistical Validation: Replicate synthesis (n=3) under identical conditions to assess reproducibility. Report mean ± SD for chemical shifts .
Basic: What experimental controls are critical for assessing Boc-DANon·HCl stability in aqueous solutions?
Methodological Answer:
-
Control Groups: Include (1) pure solvent (e.g., water, PBS), (2) temperature variations (4°C, 25°C, 37°C), and (3) pH gradients (3.0, 7.4, 9.0) .
-
Analytical Metrics: Track degradation via UV-Vis (λmax for Boc-DANon·HCl) and LC-MS over 24–72 hours. Calculate half-life () using first-order kinetics .
-
Data Table Example:
Condition pH Temperature (°C) (h) Degradation Products PBS 7.4 37 12.3 ± 1.2 DANon·HCl, CO₂ HCl 3.0 25 2.1 ± 0.3 DANon·HCl
Advanced: How to optimize Boc-DANon·HCl’s solubility for in vitro assays without compromising stability?
Methodological Answer:
- Co-Solvent Screening: Test DMSO, ethanol, or cyclodextrin-based systems. Measure solubility via nephelometry and validate stability via HPLC .
- Molecular Dynamics (MD): Simulate solvent interactions using software like GROMACS. Prioritize solvents with high dipole moments to stabilize the hydrochloride salt .
- Ethical Note: Avoid DMSO concentrations >1% in cell-based assays to minimize cytotoxicity .
Basic: Which spectroscopic techniques are most reliable for quantifying Boc-DANon·HCl in complex mixtures?
Methodological Answer:
- Primary Methods:
- Validation: Calculate LOD (Limit of Detection) and LOQ (Limit of Quantitation) per ICH guidelines .
Advanced: How to model Boc-DANon·HCl’s interaction with biological targets using computational tools?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to predict binding affinities to receptors (e.g., GPCRs). Validate with MD simulations (≥100 ns trajectories) .
- QSAR Analysis: Corrogate structural parameters (e.g., logP, polar surface area) with activity data from analogous compounds. Apply ML algorithms (Random Forest, SVM) for predictive modeling .
Basic: How to ensure reproducibility in Boc-DANon·HCl synthesis across labs?
Methodological Answer:
- Protocol Standardization:
- Collaborative Validation: Conduct inter-lab studies using identical starting materials and equipment specifications .
Advanced: How to address discrepancies in Boc-DANon·HCl’s reported bioactivity across studies?
Methodological Answer:
- Meta-Analysis: Systematically review assay conditions (e.g., cell lines, incubation times). Use PRISMA guidelines to exclude low-quality datasets .
- Dose-Response Reevaluation: Repeat assays with standardized concentrations (IC50, EC50) and negative/positive controls. Apply ANOVA to identify outlier datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
